molecular formula C7H9NO2 B1278049 1,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 73476-30-9

1,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1278049
CAS RN: 73476-30-9
M. Wt: 139.15 g/mol
InChI Key: NDJXNNQYGYBVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The compound is characterized by the presence of two methyl groups at the 1 and 5 positions and a carboxylic acid group at the 2 position of the pyrrole ring. This structure forms the basis for various chemical reactions and interactions, making it a significant compound in organic chemistry and material science.

Synthesis Analysis

The synthesis of derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid involves various condensation reactions. For instance, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, other derivatives are synthesized through condensation reactions with different reagents, such as carbamoylhydrazine and thiocarbamoylhydrazine . These reactions are typically exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the formation of these compounds .

Molecular Structure Analysis

The molecular structure of these derivatives is often analyzed using spectroscopic methods such as FT-IR, 1H NMR, UV-Vis, and Mass spectroscopy, complemented by quantum chemical calculations . The pyrrolic ring is generally planar or slightly distorted, and the substituents can significantly influence the overall molecular conformation . The presence of hydrogen bonding, often leading to dimer formation in the solid state, is a recurring theme in the structural analysis of these compounds .

Chemical Reactions Analysis

The derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid participate in various chemical reactions, including hydrogen bonding interactions that lead to dimer formation . These interactions are characterized by bond critical points (BCP) using Atoms in Molecules (AIM) theory, which provides insights into the strength and nature of the bonds . Additionally, the reactivity of these molecules can be studied through local reactivity descriptors such as Fukui functions, local softness, and electrophilicity indices, which help identify reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational analysis often shows red shifts in certain bonds as a result of dimer formation, indicating changes in bond strength . The crystal structures are solved using X-ray diffraction, revealing the spatial arrangement of the molecules and the types of intermolecular interactions present, such as hydrogen bonds and C–H⋯π interactions . Theoretical calculations, including density functional theory (DFT), are used to predict various properties, such as thermodynamic parameters and interaction energies, which are crucial for understanding the stability and reactivity of these compounds .

Scientific Research Applications

Antimicrobial Properties

1,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives have demonstrated significant antimicrobial properties. A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, evaluating their in vitro antimicrobial activities. These derivatives, particularly those with a methoxy group, showed good antibacterial and antifungal activity, attributed to the heterocyclic ring in their structure (Hublikar et al., 2019).

Molecular Recognition and Hydrogen Bonding

Another research angle focuses on molecular recognition and hydrogen bonding involving derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus exhibited intermolecular hydrogen bonding, forming a dimer in various states including crystal and solution phases. This study highlights the importance of hydrogen bonding in molecular recognition (Wash et al., 1997).

Synthesis and Interaction Studies

Derivatives of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid are essential for synthesizing various compounds. One study synthesized ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its multiple interactions and spectroscopic properties through experimental and quantum chemical approaches. This research provides insights into the synthesis and interaction mechanisms of such derivatives (Singh et al., 2013).

Agricultural Applications

Some derivatives have shown potential as growth-promotion factors for seeds of grain crops. Research on arylacryloyl derivatives of 1H-pyrrole-2-carboxylic acid demonstrated their effectiveness in enhancing germination energy and biometric parameters in various seed varieties. This application underscores the relevance of these compounds in agriculture (Mikhedkina et al., 2019).

Pharmaceutical Intermediates

In pharmaceutical synthesis, some derivatives serve as intermediates. For instance, a biocatalytic method was developed to convert a specific derivative of 1H-pyrrole-2-carboxylic acid into an amide, critical in synthesizing the dipeptidyl peptidase IV inhibitor Saxagliptin. This research demonstrates the compound's role in synthesizing important pharmaceuticals (Gill & Patel, 2006).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement associated with this compound is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on 1,5-dimethyl-1H-pyrrole-2-carboxylic acid are not available in the search results, pyrrole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

1,5-dimethylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJXNNQYGYBVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427950
Record name 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

73476-30-9
Record name 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,5-dimethyl-1H-pyrrole-2-carboxylic acid

Citations

For This Compound
1
Citations
SA Kang, DJ O'Neill, AW Machl, CJ Lumpkin… - Cell chemical …, 2019 - cell.com
The mechanistic target of rapamycin (mTOR) is a central regulator of cellular metabolic processes. Dysregulation of this kinase complex can result in a variety of human diseases. …
Number of citations: 31 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.